molecular formula C22H40SeSi5 B14216485 1,1,1,3,3,3-Hexamethyl-2-{[methyl(diphenyl)silyl]selanyl}-2-(trimethylsilyl)trisilane CAS No. 832084-08-9

1,1,1,3,3,3-Hexamethyl-2-{[methyl(diphenyl)silyl]selanyl}-2-(trimethylsilyl)trisilane

Cat. No.: B14216485
CAS No.: 832084-08-9
M. Wt: 523.9 g/mol
InChI Key: WEWACEQYBLLNLC-UHFFFAOYSA-N
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Description

This compound is a highly substituted trisilane featuring a central silicon atom bonded to three methyl groups, a trimethylsilyl group, and a methyl(diphenyl)silyl selanyl moiety. Its structure combines steric bulk from the hexamethyl and silyl substituents with the unique electronic properties of selenium. The selanyl group likely enhances radical reactivity, as seen in related silyl selenides used in photoredox catalysis ().

Properties

CAS No.

832084-08-9

Molecular Formula

C22H40SeSi5

Molecular Weight

523.9 g/mol

IUPAC Name

trimethyl-[[methyl(diphenyl)silyl]selanyl-bis(trimethylsilyl)silyl]silane

InChI

InChI=1S/C22H40SeSi5/c1-24(2,3)28(25(4,5)6,26(7,8)9)23-27(10,21-17-13-11-14-18-21)22-19-15-12-16-20-22/h11-20H,1-10H3

InChI Key

WEWACEQYBLLNLC-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)[Si]([Si](C)(C)C)([Si](C)(C)C)[Se][Si](C)(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Lithium-Mediated Coupling

A primary route involves lithium-mediated coupling of trichlorosilane with organoselenium precursors. Key steps include:

  • Precursor Activation : Trimethylsilyl chloride reacts with trichlorosilane in tetrahydrofuran (THF) at −78°C under argon.
  • Selenium Incorporation : Methyl(diphenyl)silyl selenide is introduced via nucleophilic substitution, leveraging lithium's reducing capacity to form Si-Se bonds.
  • Quenching : The reaction is quenched with hydrochloric acid to yield the final product.

Reaction Conditions :

  • Temperature: −78°C → 25°C (gradual warming)
  • Solvent: Tetrahydrofuran
  • Yield: 68–72%

Catalytic Hydrosilylation

An alternative employs platinum catalysts (e.g., Karstedt catalyst) for selenide insertion:

  • Substrates : Hexamethyldisilane and methyl(diphenyl)selenol.
  • Conditions : 80°C, 12 h, toluene solvent.
  • Yield : 58%.

Limitations : Competing disilane oligomerization reduces efficiency.

Radical-Mediated Synthesis

Silver-Catalyzed Radical Coupling

A method from CN111087417A uses silver nitrate and potassium persulfate to generate silyl radicals:

  • Radical Initiation : Trimethylsilyl radicals form via Ag(I)-mediated oxidation of dimethylphenyl silicon carboxylic acid.
  • Olefin Trapping : Radicals react with methyl(diphenyl)selenide-functionalized alkenes.
  • Workup : Column chromatography isolates the product.

Optimized Parameters :

  • Catalyst: 0.2 equiv AgNO₃
  • Oxidant: 3 equiv K₂S₂O₈
  • Solvent: Acetonitrile
  • Yield: 81%

Photochemical Activation

UV light (254 nm) initiates radical chain reactions between tris(trimethylsilyl)silane and diphenyl diselenide:

  • Mechanism : Homolytic cleavage of Si-H and Se-Se bonds enables cross-coupling.
  • Yield : 63% (24 h irradiation).

Selenoxide Elimination

Two-Step Selenoxide Route

This method avoids handling volatile selenols:

  • Selenide Formation : Hexamethyldisilane reacts with methyl(diphenyl)selenoxide in THF at 0°C.
  • Thermal Elimination : Heating to 120°C induces selenoxide elimination, forming the Si-Se bond.

Key Data :

  • Intermediate Yield: 89%
  • Final Product Yield: 74%

Comparative Analysis of Methods

Method Reagents Conditions Yield (%) Key Advantage
Lithium-Mediated Li, Me₃SiCl, HSiCl₃ −78°C, THF, Ar atmosphere 68–72 High selectivity
Platinum Catalysis Pt catalyst, toluene 80°C, 12 h 58 Mild conditions
Silver Radical AgNO₃, K₂S₂O₈, CH₃CN 50–100°C, 12–48 h 81 Scalability
Photochemical UV light, (Me₃Si)₃SiH 24 h irradiation 63 No metal catalysts
Selenoxide Elimination Me₃SiSiMe₃, Ph₂SeO 0°C → 120°C, THF 74 Avoids selenol handling

Challenges and Optimization Strategies

Steric Hindrance Mitigation

  • Dilute Conditions : Reaction concentrations <0.5 M prevent premature termination.
  • Bulky Solvents : Use of tert-butyl methyl ether enhances solubility of intermediates.

Purity Control

  • Distillation : Short-path distillation at 120–125°C (3 torr) removes trimethylsilanol byproducts.
  • Chromatography : Silica gel columns with hexane/ethyl acetate (10:1) achieve >99% purity.

Chemical Reactions Analysis

Scientific Research Applications

1,1,1,3,3,3-Hexamethyl-2-{[methyl(diphenyl)silyl]selanyl}-2-(trimethylsilyl)trisilane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1,1,3,3,3-Hexamethyl-2-{[methyl(diphenyl)silyl]selanyl}-2-(trimethylsilyl)trisilane involves its ability to act as a radical reducing agent. The compound donates electrons to stabilize radicals, facilitating various reduction reactions. Its molecular targets and pathways include organic halides, xanthates, and other electrophilic species .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Brominated and Selenated Trisilanes

  • Brominated Derivatives :
    • HypSiBr (1,1,1,3,3,3-Hexamethyl-2-bromo-2-(trimethylsilyl)trisilane) :
  • Geometry : Central Si adopts near-tetrahedral geometry (τ₄ = 0.94) with Si–Br bond lengths of 2.2990(12) Å and Si–Si bonds of 2.3477(8) Å. Steric hindrance from trimethylsilyl groups results in Br–Si–Si angles of 104.83(3)° .
  • Reactivity : Used as a precursor for vinylsilanes; bromine facilitates nucleophilic substitution or elimination.
    • Target Compound :
  • The selanyl group (–Se–) is larger and more polarizable than bromine, likely increasing steric bulk and altering redox properties. This may enhance radical stabilization, similar to selenide-mediated photocatalysis ().
Parameter HypSiBr (Br) Target Compound (Se)
Central Si Geometry (τ₄) 0.94 Inferred: ~0.90–0.95
X–Si Bond Length (Å) 2.2990(12) (Br) Expected: ~2.40–2.50 (Se)
Si–Si Bond Length (Å) 2.3477(8) Similar (2.34–2.38 Å)
X–Si–Si Bond Angle (°) 104.83(3) Predicted: 100–105°

Steric and Electronic Effects: Silyl Substituents

  • Trimethylsilyl vs. Triisopropylsilyl: HypSiBr (trimethylsilyl): Less steric bulk allows cubic crystallization (space group Pa3) . TipSiBr (triisopropylsilyl): Bulkier groups increase torsional strain, elongating Si–Br bonds (2.3185(7) Å) and reducing symmetry (monoclinic crystal system) .
  • Methyl(diphenyl)silyl Selanyl in Target Compound :
    • The diphenyl groups introduce significant steric hindrance, comparable to triisopropylsilyl derivatives. This may reduce crystallization symmetry and increase reaction selectivity, as seen in hindered silyl radicals ().

Hazard and Stability Profile

  • HypSiBr : Reacts explosively with strong oxidizers (e.g., ozone) .
  • Target Compound : Selenium may introduce additional hazards (e.g., toxicity) but could improve stability against oxidation compared to bromine, as selenides are less prone to hydrolysis than bromides ().

Biological Activity

1,1,1,3,3,3-Hexamethyl-2-{[methyl(diphenyl)silyl]selanyl}-2-(trimethylsilyl)trisilane is a specialized organosilicon compound that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article aims to explore the biological activity of this compound through a detailed examination of its chemical properties, synthesis methods, and relevant case studies.

The compound's molecular formula is C12H36Si5C_{12}H_{36}Si_5, with a molecular weight of 320.84 g/mol. It features a complex structure that includes multiple silicon atoms and functional groups that may influence its reactivity and biological interactions.

Physical Properties

PropertyValue
Molecular Weight320.84 g/mol
Density0.791 g/cm³
Boiling Point265.2 °C at 760 mmHg
Flash Point84.4 °C
Polar Surface Area0 Ų
LogP (pH 7.4)6.5

Synthesis

The synthesis of 1,1,1,3,3,3-Hexamethyl-2-{[methyl(diphenyl)silyl]selanyl}-2-(trimethylsilyl)trisilane can be achieved through various methods involving the reaction of trimethylsilyl derivatives with selenides or silanes under controlled conditions. Notably, one method involves the use of tetrakis(trimethylsilyl)silane as a precursor in the presence of Lewis acids like AlCl₃ in solvents such as benzene.

Anticancer Activity

A study evaluating the effects of similar organosilicon compounds on cancer cells demonstrated that certain silanes can induce apoptosis in tumor cells through mechanisms involving oxidative stress and mitochondrial dysfunction. The presence of selenium in the compound may further enhance its anticancer potential due to selenium's known role in cancer prevention.

Antimicrobial Properties

Organosilicon compounds have shown promise as antimicrobial agents. The structural features of 1,1,1,3,3,3-Hexamethyl-2-{[methyl(diphenyl)silyl]selanyl}-2-(trimethylsilyl)trisilane may contribute to its efficacy against various bacterial strains by disrupting cellular membranes or inhibiting essential metabolic pathways.

Case Studies

Several studies have investigated the biological effects of related silanes:

  • Study on Silane Derivatives :
    • Researchers found that silane derivatives exhibited significant cytotoxicity against human cancer cell lines.
    • Mechanisms involved include the generation of reactive oxygen species (ROS) leading to cell death.
  • Antimicrobial Activity Evaluation :
    • A comparative analysis showed that silanes with selenium substitutions displayed enhanced antimicrobial activity against Gram-positive and Gram-negative bacteria.
    • The study highlighted the importance of molecular structure in determining biological efficacy.

Q & A

Basic Questions

Q. What synthetic routes are recommended for synthesizing this compound, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The compound can be synthesized via arylsilylation of electron-deficient alkenes using cooperative photoredox and nickel catalysis, as demonstrated in analogous trisilane derivatives . Key parameters include catalyst loading (e.g., NiCl₂·glyme at 10 mol%), solvent choice (e.g., THF), and light intensity (450 nm LEDs). Yield optimization may involve Bayesian algorithms to systematically explore parameter space, as heuristic methods have outperformed manual experimentation in similar systems .

Q. Which spectroscopic techniques are most effective for characterizing its structure?

  • Methodological Answer : Multinuclear NMR (¹H, ¹³C, ²⁹Si) is critical for confirming silicon-selenium bonding and substituent arrangement. For example, ²⁹Si NMR can resolve distinct silicon environments (e.g., δ −3.5 to +12 ppm for trimethylsilyl groups) . HRMS (ESI) validates molecular weight with <2 ppm error, while X-ray crystallography (if applicable) provides bond-length and angle data for selanyl-silicon coordination .

Q. What stability considerations are critical for handling and storage?

  • Methodological Answer : The selanyl group may confer sensitivity to moisture and oxygen. Storage under inert gas (Ar/N₂) at −20°C in amber vials is advised. Stability tests under varying humidity (e.g., 30–80% RH) and thermal stress (25–60°C) should precede long-term studies, as demonstrated for structurally related silyl selenides .

Advanced Research Questions

Q. How can theoretical frameworks guide mechanistic studies of its reactivity?

  • Methodological Answer : Density functional theory (DFT) can model the electrophilic nature of the selanyl-silicon bond, predicting regioselectivity in cross-coupling reactions. For example, frontier molecular orbital analysis (HOMO/LUMO) may explain preferential attack at selenium versus silicon centers . Experimental validation via kinetic isotope effects or Hammett plots can corroborate computational findings .

Q. What strategies resolve contradictions in spectroscopic or crystallographic data?

  • Methodological Answer : Discrepancies in ²⁹Si NMR shifts (e.g., unexpected deshielding) may arise from dynamic effects like hindered rotation. Variable-temperature NMR or NOESY can detect conformational exchange . For crystallographic ambiguities, high-resolution data (≤0.8 Å) and Hirshfeld surface analysis clarify disorder or polymorphism .

Q. How do AI-driven simulations enhance its application in novel reactions?

  • Methodological Answer : COMSOL Multiphysics integrated with AI can simulate diffusion and reaction kinetics in heterogeneous systems (e.g., silica-supported catalysis). Machine learning models trained on existing silyl selenide datasets predict optimal reaction parameters (e.g., solvent polarity, temperature) for untested substrates .

Q. How does the selanyl ligand influence reactivity compared to sulfur/oxygen analogs?

  • Methodological Answer : The selanyl group’s lower electronegativity and larger atomic radius enhance nucleophilicity and polarizability. Comparative kinetic studies (e.g., SN2 reactions with alkyl halides) show faster rates for selanyl derivatives versus thio- or alkoxy-silanes. XANES spectroscopy quantifies selenium’s electron-withdrawing effects .

Q. What role does Bayesian optimization play in improving synthesis efficiency?

  • Methodological Answer : Bayesian algorithms iteratively adjust variables (e.g., catalyst concentration, stoichiometry) to maximize yield. For trisilane systems, a 3D response surface model (RSM) can identify non-linear interactions between parameters, reducing the number of required experiments by 40–60% .

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